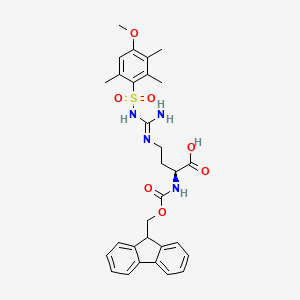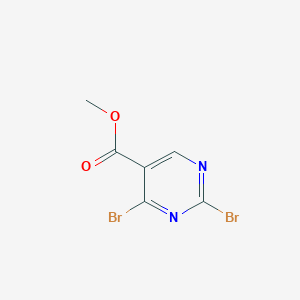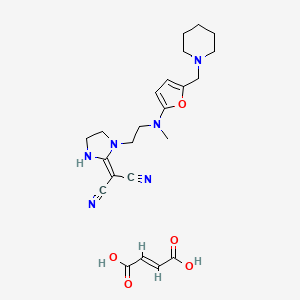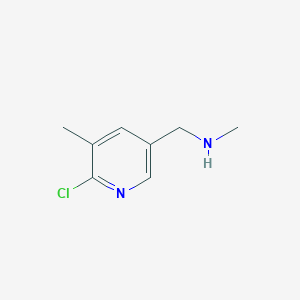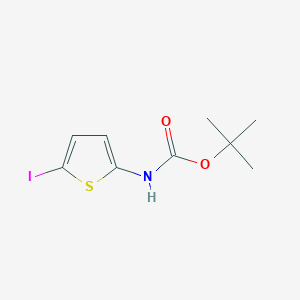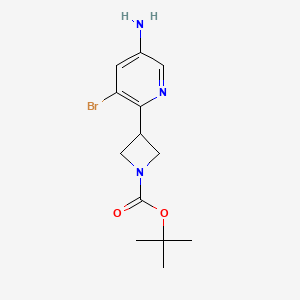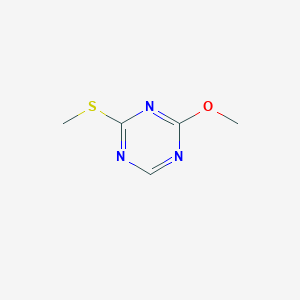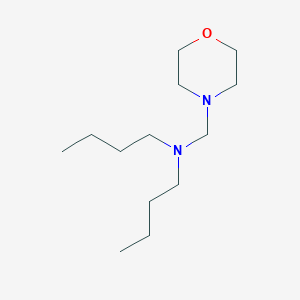
4-Morpholinemethanamine,N,N-dibutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinemethanamine, N,N-dibutyl- is an organic compound with the molecular formula C13H28N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholinemethanamine, N,N-dibutyl- typically involves the reaction of morpholine with formaldehyde and dibutylamine. The process can be summarized as follows:
Starting Materials: Morpholine, formaldehyde, and dibutylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Procedure: Morpholine is first reacted with formaldehyde to form a morpholine-methanol intermediate. This intermediate then reacts with dibutylamine to yield 4-Morpholinemethanamine, N,N-dibutyl-.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinemethanamine, N,N-dibutyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the butyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: N-oxides of 4-Morpholinemethanamine, N,N-dibutyl-.
Reduction Products: Simpler amines such as dibutylamine.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
4-Morpholinemethanamine, N,N-dibutyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Morpholinemethanamine, N,N-dibutyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the morpholine ring and the butyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the butyl groups.
N,N-Dibutylamine: A simpler amine without the morpholine ring.
4-Morpholineethanamine: A related compound with an ethyl group instead of the methylene bridge.
Uniqueness: 4-Morpholinemethanamine, N,N-dibutyl- is unique due to the combination of the morpholine ring and the dibutylamine moiety, which imparts distinct chemical and biological properties. This combination can enhance its solubility, reactivity, and potential bioactivity compared to its simpler analogs.
Properties
Molecular Formula |
C13H28N2O |
|---|---|
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N-butyl-N-(morpholin-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H28N2O/c1-3-5-7-14(8-6-4-2)13-15-9-11-16-12-10-15/h3-13H2,1-2H3 |
InChI Key |
NKRSYSFUZFSCGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
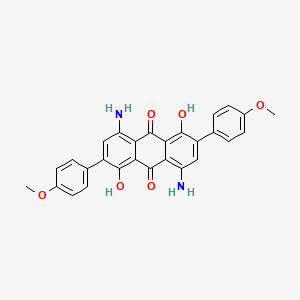
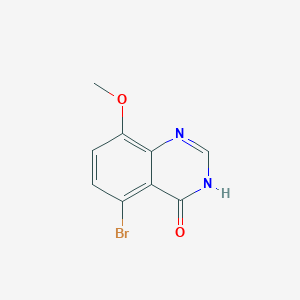
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
